molecular formula C16H11BrClN3O2S B2417116 5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 450340-58-6

5-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2417116
CAS No.: 450340-58-6
M. Wt: 424.7
InChI Key: VDXBGRLGFKWIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a bromo group, a chlorophenyl group, a dihydrothieno[3,4-c]pyrazol group, and a furan-2-carboxamide group . The exact 3D structure would need to be determined through methods such as X-ray crystallography .


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 422.703, and its chemical formula is C18H17BrClN3O2 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Organic Synthesis and Functionalization Research into the synthesis and functionalization of heterocyclic compounds, such as pyrazoles and furans, is crucial for the development of novel materials and pharmaceuticals. For instance, the nonaqueous diazotization of amino-pyrazole esters, including processes that involve chloro, bromo, and iodo substitutions, showcases the versatility of these compounds in organic synthesis (Beck et al., 1987). Such methodologies enable the creation of a wide array of derivatives with potential applications in drug discovery and material science.

Antiviral and Antimicrobial Activities Heterocyclic compounds derived from bromophenyl and furanyl components have demonstrated significant antiviral activities, particularly against avian influenza virus H5N1. This highlights their potential as frameworks for developing new antiviral agents (Flefel et al., 2012). The exploration of these compounds for antimicrobial activities also reveals their broad-spectrum potential against various bacterial and fungal pathogens.

Antioxidant Properties The catalytic synthesis of chalcone derivatives incorporating pyrazole and furan moieties indicates their potential as potent antioxidant agents. This research opens up avenues for their use in combating oxidative stress-related diseases (Prabakaran et al., 2021).

Antiprotozoal Activity Novel compounds featuring imidazo[1,2-a]pyridine and furan derivatives have shown promising results as antiprotozoal agents, offering new strategies for treating protozoal infections (Ismail et al., 2004).

Insecticidal and Fungicidal Applications Research into novel pyrazole derivatives with bromo and chloropyridinyl substituents has demonstrated their potential in developing new insecticidal and fungicidal agents. These findings underscore the versatility of such compounds in agricultural sciences (Zhu et al., 2014).

Properties

IUPAC Name

5-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3O2S/c17-14-5-4-13(23-14)16(22)19-15-11-7-24-8-12(11)20-21(15)10-3-1-2-9(18)6-10/h1-6H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXBGRLGFKWIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.